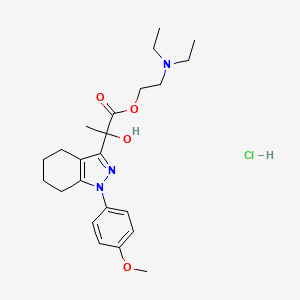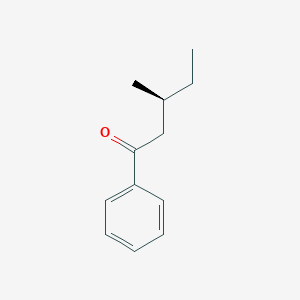![molecular formula C9H17N B14717742 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane CAS No. 18715-80-5](/img/structure/B14717742.png)
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is a bicyclic amine with a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to NaH-mediated intramolecular cyclization to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amines.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfur or selenium reagents in the presence of a base.
Major Products:
Oxidation: Epoxides.
Reduction: Amines.
Substitution: Sulfenylated or selenenylated derivatives.
Scientific Research Applications
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in catalysis and as a precursor in drug synthesis .
Comparison with Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with two nitrogen atoms.
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group.
Uniqueness: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of a single nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Properties
CAS No. |
18715-80-5 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H17N/c1-8(2)7-4-5-9(8,3)6-10-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
DPITYCUYZXCJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CN2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)


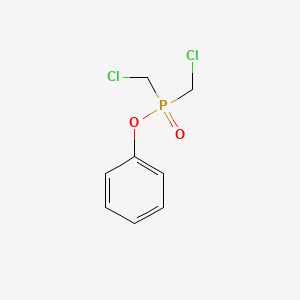
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

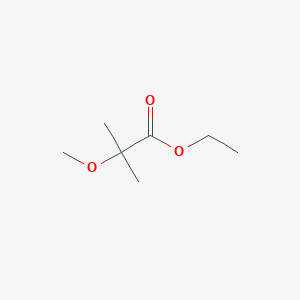
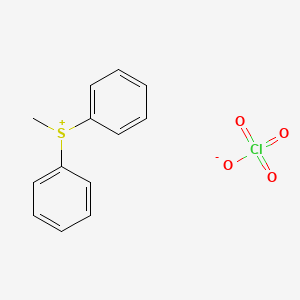

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

